molecular formula C20H20F2N6O B2989601 (2,4-difluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049350-29-9

(2,4-difluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2989601
CAS No.: 1049350-29-9
M. Wt: 398.418
InChI Key: UGPJPCMGYKAXMZ-UHFFFAOYSA-N
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Description

This compound features a piperazine core linked to a 2,4-difluorophenyl methanone group and a tetrazole ring substituted with a p-tolyl (4-methylphenyl) group. The structural design integrates fluorinated aromatic systems, known for enhancing metabolic stability and membrane permeability, and a tetrazole moiety, which mimics carboxylic acid bioisosteres to improve pharmacokinetic properties .

Properties

IUPAC Name

(2,4-difluorophenyl)-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N6O/c1-14-2-5-16(6-3-14)28-19(23-24-25-28)13-26-8-10-27(11-9-26)20(29)17-7-4-15(21)12-18(17)22/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPJPCMGYKAXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-difluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, often referred to as a tetrazole derivative, has garnered attention due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, which include antimicrobial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure

The molecular formula for this compound is C19H20F2N6O, with a molecular weight of 388.4 g/mol. The structure features a difluorophenyl group and a piperazine moiety linked to a tetrazole ring, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. In one study, various tetrazole-based compounds were synthesized and evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 12.5 mg/ml against S. aureus and 50 mg/ml against E. coli .

2. Antifungal Activity
In addition to antibacterial effects, tetrazole derivatives have shown promising antifungal activity. The compound was tested against Candida albicans, with MIC values indicating effective inhibition at concentrations comparable to existing antifungal agents .

3. Anti-cancer Potential
Preliminary studies suggest that the compound may possess anti-cancer properties. In vitro assays demonstrated that it could inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus12.5 mg/ml
Escherichia coli50 mg/ml
AntifungalCandida albicans50 mg/ml
Anti-cancerVarious cancer cell linesIC50 < 100 µM

Case Studies

  • Immune Modulation : A study evaluated the immune-modulatory effects of the compound using mouse splenocytes. The results showed that at a concentration of 100 nM, the compound was able to rescue immune cells effectively, indicating potential applications in immunotherapy .
  • Mechanistic Insights : Computational studies utilizing docking simulations revealed that the compound binds effectively to the ATP binding domain of bacterial DNA gyrase, suggesting a mechanism for its antibacterial action .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name / Identifier Tetrazole Substituent Methanone Substituent Piperazine Modifications Key Structural Differences
Target Compound 1-(p-Tolyl) 2,4-Difluorophenyl None Reference structure
1-(4-Fluorophenyl)-1H-tetrazol-5-yl derivative (RN: 1040650-98-3) 4-Fluorophenyl Thiophen-2-yl (in ethanone) None Thiophen vs. difluorophenyl; fluorophenyl vs. p-tolyl on tetrazole
(3-Chloro-4-fluorophenyl){4-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]piperazin-1-yl}methanone Pyrazolo-thiazole system (non-tetrazole) 3-Chloro-4-fluorophenyl Pyrazolo-thiazole replaces tetrazole Heterocyclic complexity; chloro-fluorophenyl substitution
4-(4-Fluorophenyl)-2-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one Triazole ring Fluorophenyl Triazole instead of tetrazole Triazole vs. tetrazole; butyl side chain

Key Observations :

  • Tetrazole vs.
  • Substituent Electronic Effects : The p-tolyl group (electron-donating) in the target compound contrasts with fluorophenyl (electron-withdrawing) in analogs like RN: 1040650-98-3, which may enhance binding affinity to receptors requiring electron-deficient aromatic systems .
  • Heterocyclic Complexity : Pyrazolo-thiazole systems () introduce steric bulk and extended π-conjugation, possibly improving selectivity but reducing solubility .

Pharmacokinetic Considerations

  • Metabolic Stability: Fluorine atoms in the 2,4-difluorophenyl group likely reduce oxidative metabolism compared to non-fluorinated analogs .
  • Bioavailability : Thiophen-containing analogs () may exhibit higher logP values, favoring blood-brain barrier penetration but risking hepatotoxicity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (2,4-difluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Condensation of 1-(p-tolyl)-1H-tetrazole-5-carbaldehyde with piperazine derivatives under reductive amination conditions (e.g., NaBH3CN or Hantzsch ester) to form the tetrazole-piperazine intermediate .
  • Step 2 : Coupling the intermediate with 2,4-difluorobenzoyl chloride via nucleophilic acyl substitution. Anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) are critical for high yields .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or recrystallization from ethanol is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies fluorine coupling patterns in the difluorophenyl group and piperazine/tetrazole protons .
  • X-ray Crystallography : Resolves conformational details (e.g., piperazine ring puckering, tetrazole-p-tolyl orientation) and validates stereochemistry .
  • HPLC-MS : Confirms purity (>95%) and molecular mass (e.g., ESI-MS in positive ion mode) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution assays (MIC determination against Gram+/Gram– bacteria) .
  • Antifungal : Disk diffusion or microplate assays against Candida species .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the p-tolyl group (e.g., electron-withdrawing/-donating substituents) and compare activity trends .
  • Piperazine Replacement : Test alternative heterocycles (e.g., morpholine, homopiperazine) to assess ring size/rigidity effects .
  • Computational SAR : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., bacterial enzymes) .

Q. What strategies mitigate poor aqueous solubility during formulation for in vivo studies?

  • Methodological Answer :
  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based solutions to enhance solubility .
  • Salt Formation : Synthesize hydrochloride or trifluoroacetate salts via acid-base reactions .
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) for controlled release .

Q. How can the mechanism of action against bacterial targets be elucidated?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test inhibition of dihydrofolate reductase (DHFR) or β-lactamase using spectrophotometric methods .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions (e.g., GROMACS) to identify key binding residues .
  • Resistance Studies : Serial passage assays to monitor mutation rates in bacterial populations under sublethal drug exposure .

Q. How should contradictory data on cytotoxicity between studies be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
  • Structural Confirmation : Re-analyze compound purity (HPLC) and confirm identity (HRMS) to rule out batch variability .
  • Meta-Analysis : Compare results across multiple models (e.g., 2D vs. 3D cell cultures) to identify context-dependent effects .

Q. What analytical methods are recommended for identifying metabolic degradation products?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS (Q-TOF) to detect phase I/II metabolites .
  • Stable Isotope Labeling : Use ¹³C/²H-labeled analogs to track metabolic pathways .

Q. How can photostability and thermal stability be evaluated for long-term storage?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) and elevated temperatures (40–60°C), then monitor degradation via HPLC .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life under ambient conditions .

Q. Which computational tools are best suited for predicting pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : SwissADME or pkCSM for logP, BBB permeability, and CYP450 interactions .
  • Free-Energy Perturbation (FEP) : Calculate binding free energy changes for mutant vs. wild-type targets (e.g., Schrödinger Suite) .

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